molecular formula C5H2Cl2O2 B2629615 4,6-Dichloro-2H-pyran-2-one CAS No. 129660-01-1

4,6-Dichloro-2H-pyran-2-one

Cat. No.: B2629615
CAS No.: 129660-01-1
M. Wt: 164.97
InChI Key: QTKKSRUSMPCUSM-UHFFFAOYSA-N
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Description

4,6-Dichloro-2H-pyran-2-one is a heterocyclic compound with the molecular formula C5H2Cl2O2. It is a derivative of 2H-pyran-2-one, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2H-pyran-2-one typically involves the chlorination of 2H-pyran-2-one. One common method is the reaction of 2H-pyran-2-one with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 4 and 6 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., base catalysts like triethylamine).

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2H-pyran-2-one and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Comparison: 4,6-Dichloro-2H-pyran-2-one is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and biological activity. Compared to its mono-chlorinated counterparts, it exhibits distinct chemical behavior and potentially enhanced biological properties .

Properties

IUPAC Name

4,6-dichloropyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2/c6-3-1-4(7)9-5(8)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKKSRUSMPCUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(OC1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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